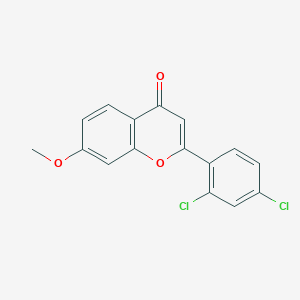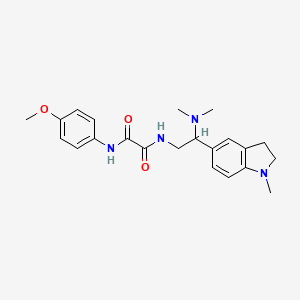
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C22H28N4O3 and its molecular weight is 396.491. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
This compound has been found to have high affinity as an orally active, water-soluble neurokinin-1 receptor antagonist. Its efficacy has been demonstrated in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Orexin Receptor Modulation
The compound has shown potential in modulating orexin receptors, specifically in the context of sleep-wake modulation. Selective blockade of orexin receptors, particularly Orexin-1 and Orexin-2 receptors, has been studied for their roles in sleep induction and maintenance (Dugovic et al., 2009).
Light-Switchable Polymer Interactions
In polymer science, a cationic polymer synthesized using a similar compound has been shown to transform to a zwitterionic form upon light irradiation. This feature enables applications like DNA condensation and release, as well as switching antibacterial activity (Sobolčiak et al., 2013).
Parkinson's Disease Treatment
Researchers have explored derivatives of this compound as potential treatments for Parkinson's disease. These derivatives were investigated as selective adenosine hA2A receptor antagonists, showing efficacy in animal models of Parkinson's disease (Zhang et al., 2008).
Biocompatible Block Copolymers
The synthesis of biocompatible block copolymers involving this compound has been a subject of research, particularly for applications in biomedical fields. These copolymers, incorporating methacryloyloxyethyl phosphorylcholine and similar components, have shown potential in various biomedical applications (Ma et al., 2003).
Cancer Research
Some derivatives of this compound have shown activity in inhibiting carcinoma cells. For example, cobalt(II) complexes containing similar N,O donor Schiff bases have demonstrated inhibitory activity against various carcinoma cell lines (Das et al., 2014).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(4-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-25(2)20(15-5-10-19-16(13-15)11-12-26(19)3)14-23-21(27)22(28)24-17-6-8-18(29-4)9-7-17/h5-10,13,20H,11-12,14H2,1-4H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKMVKBJGQSSNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2772866.png)
![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/no-structure.png)
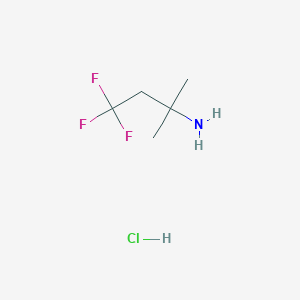
![4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2772871.png)
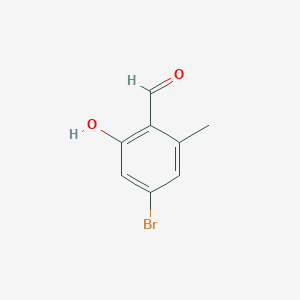
![6-ethyl 3-methyl 2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2772874.png)
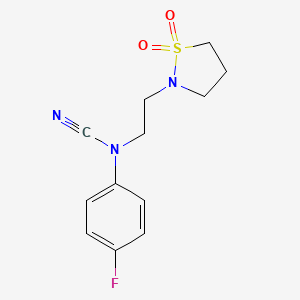

![(3Z)-3-[4-oxo-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2772878.png)

![1-[(3Ar,6aS)-3a-methyl-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2772881.png)
![5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2772883.png)
![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2772884.png)
